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molecular formula C8H8INO3 B2486289 Methyl 6-iodo-5-methoxypicolinate CAS No. 154497-84-4

Methyl 6-iodo-5-methoxypicolinate

Cat. No. B2486289
M. Wt: 293.06
InChI Key: ADKMDIZTANKXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05624943

Procedure details

40 ml of a 25% solution of diisobutylaluminum hydride in toluene is added drop by drop to a solution of 7 g of 2-iodo-3-methoxypyridine-6-carboxylic acid methyl ester in 95 ml of toluene and 50 ml of tetrahydrofuran at -70° C. The reaction mixture is stirred for 30 minutes at -70° C., heated to -5° C. within two hours and stirred for 2 hours at this temperature. The reaction mixture is cooled to -70° C., mixed in succession with 20 ml of isopropanol and 20 ml of water and stirred for three hours at room temperature. The precipitate is suctioned off on diatomaceous earth, the filter residue is washed with dichloromethane and the filtrate is concentrated by evaporation. 6.54 g of 6-hydroxymethyl-2-iodo-3-methoxypyridine of melting point 106°-108° C. is obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C[O:12][C:13]([C:15]1[N:20]=[C:19]([I:21])[C:18]([O:22][CH3:23])=[CH:17][CH:16]=1)=O.C(O)(C)C.O>C1(C)C=CC=CC=1.O1CCCC1>[OH:12][CH2:13][C:15]1[N:20]=[C:19]([I:21])[C:18]([O:22][CH3:23])=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
7 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C(=N1)I)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
95 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 30 minutes at -70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to -5° C. within two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 2 hours at this temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to -70° C.
STIRRING
Type
STIRRING
Details
stirred for three hours at room temperature
Duration
3 h
WASH
Type
WASH
Details
the filter residue is washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1=CC=C(C(=N1)I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.54 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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